molecular formula C9H9NO5 B3289538 2-Methoxy-5-methyl-3-nitrobenzoic acid CAS No. 858848-07-4

2-Methoxy-5-methyl-3-nitrobenzoic acid

Cat. No. B3289538
CAS RN: 858848-07-4
M. Wt: 211.17 g/mol
InChI Key: KJPNRXSFTKTXSH-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-3-nitrobenzoic acid is a chemical compound with the empirical formula C8H6ClNO5 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-methyl-3-nitrobenzoic acid is represented by the SMILES string CC1=CC(N+=O)=C(OC)C(C(O)=O)=C1 . The InChI key for this compound is KJPNRXSFTKTXSH-UHFFFAOYSA-N .


Chemical Reactions Analysis

As a nitrated carboxylic acid, 2-Methoxy-5-methyl-3-nitrobenzoic acid can donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .


Physical And Chemical Properties Analysis

2-Methoxy-5-methyl-3-nitrobenzoic acid is a solid substance . The molecular weight of this compound is 231.59 .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . The safety precautions include avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-methoxy-5-methyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-3-6(9(11)12)8(15-2)7(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPNRXSFTKTXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678929
Record name 2-Methoxy-5-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methyl-3-nitrobenzoic acid

CAS RN

858848-07-4
Record name 2-Methoxy-5-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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